2-Chloro-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide 2-Chloro-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13462741
InChI: InChI=1S/C11H14ClN3O/c1-8(10-7-13-4-5-14-10)15(9-2-3-9)11(16)6-12/h4-5,7-9H,2-3,6H2,1H3
SMILES: CC(C1=NC=CN=C1)N(C2CC2)C(=O)CCl
Molecular Formula: C11H14ClN3O
Molecular Weight: 239.70 g/mol

2-Chloro-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide

CAS No.:

Cat. No.: VC13462741

Molecular Formula: C11H14ClN3O

Molecular Weight: 239.70 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide -

Specification

Molecular Formula C11H14ClN3O
Molecular Weight 239.70 g/mol
IUPAC Name 2-chloro-N-cyclopropyl-N-(1-pyrazin-2-ylethyl)acetamide
Standard InChI InChI=1S/C11H14ClN3O/c1-8(10-7-13-4-5-14-10)15(9-2-3-9)11(16)6-12/h4-5,7-9H,2-3,6H2,1H3
Standard InChI Key QAVUWZWFGXNQFB-UHFFFAOYSA-N
SMILES CC(C1=NC=CN=C1)N(C2CC2)C(=O)CCl
Canonical SMILES CC(C1=NC=CN=C1)N(C2CC2)C(=O)CCl

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-chloro-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide is C₁₁H₁₃ClN₃O, with a molecular weight of 253.69 g/mol . Key structural features include:

  • A chloroacetamide backbone (Cl-CH₂-CONR₂), enabling nucleophilic substitution reactions.

  • A cyclopropyl group attached to the nitrogen, introducing steric hindrance and conformational rigidity.

  • A pyrazin-2-yl-ethyl substituent, contributing aromaticity and potential hydrogen-bonding interactions .

The compound’s stereochemistry and crystal packing remain uncharacterized, though analogs with similar substituents exhibit polymorphic forms dependent on solvent systems (e.g., n-heptane or acetone) .

Synthetic Pathways

Key Precursors and Reaction Conditions

The synthesis typically involves:

  • Acylation of a pyrazin-2-yl-ethylamine derivative with chloroacetyl chloride.

    • Example: 2-Aminopyrazine reacts with chloroacetyl chloride in dichloroethane under microwave irradiation (80°C, 5 min), followed by pH adjustment and recrystallization .

    • Yield: ~71–97% for analogous reactions .

  • Alkylation of intermediates (e.g., 5-(diphenylmethyl)-1,3,4-oxadiazole-2-thione) with 2-chloro-N-(pyrazin-2-yl)acetamide in acetone under reflux .

Optimization Strategies

  • Solvent Systems: Hydrocarbon solvents (n-heptane) and polar aprotic solvents (acetone) improve crystallization efficiency .

  • Temperature Control: Reactions often require precise cooling (0–5°C) to prevent side-product formation .

Physicochemical Properties

PropertyValue/DescriptionSource
Melting Point110–115°C (analog data)
SolubilityLow in water; soluble in DMSO, acetone
IR Peaks (cm⁻¹)3443 (N-H), 1683 (C=O), 1581 (C=N)
NMR (δ ppm, DMSO-d₆)4.53 (S-CH₂), 7.22–8.41 (aromatic H)

Applications in Medicinal Chemistry

Drug Discovery

  • Lead Optimization: The chloroacetamide group serves as a warhead for covalent inhibition of cysteine proteases .

  • Polymorph Screening: Crystalline forms (e.g., Form-P, Form-D) are critical for bioavailability and patentability .

Material Science

  • Ligand Design: Pyrazine-ethyl groups enhance metal coordination in catalytic systems .

Future Directions

  • Activity Profiling: Screen against microbial and viral targets to identify lead candidates.

  • Structural Elucidation: X-ray crystallography to resolve polymorphic forms and binding modes.

  • Process Scaling: Optimize solvent-free syntheses for industrial production .

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